Carvedilol N-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvedilol N-beta-D-Glucuronide is a metabolite of carvedilol, a non-selective beta-adrenergic antagonist used to treat conditions such as hypertension and heart failure . This compound is formed through the glucuronidation process, where carvedilol is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carvedilol N-beta-D-Glucuronide can be synthesized through enzymatic glucuronidation of carvedilol using uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction typically involves incubating carvedilol with UGT enzymes and uridine diphosphate glucuronic acid (UDPGA) in a suitable buffer solution at an optimal pH and temperature .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using recombinant UGT enzymes. The process is optimized for high yield and purity, with subsequent purification steps such as chromatography to isolate the desired glucuronide product .
Chemical Reactions Analysis
Types of Reactions
Carvedilol N-beta-D-Glucuronide primarily undergoes phase II metabolic reactions, specifically glucuronidation . This reaction enhances the compound’s solubility and facilitates its excretion.
Common Reagents and Conditions
The glucuronidation reaction involves carvedilol, UDPGA, and UGT enzymes. The reaction is typically carried out in a buffer solution at a pH of around 7.4 and a temperature of 37°C .
Major Products Formed
The major product formed from the glucuronidation of carvedilol is this compound, which is more water-soluble and easily excreted from the body .
Scientific Research Applications
Carvedilol N-beta-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of carvedilol in the body.
Drug Development: Investigating the role of glucuronidation in drug metabolism and the impact of genetic variations in UGT enzymes on drug response.
Toxicology: Assessing the safety and potential toxicity of carvedilol and its metabolites.
Biomarker Discovery: Identifying biomarkers for monitoring carvedilol therapy and predicting patient response.
Mechanism of Action
Carvedilol N-beta-D-Glucuronide exerts its effects by being a metabolite of carvedilol, which acts as a non-selective beta-adrenergic antagonist . Carvedilol blocks beta-1 and beta-2 adrenergic receptors, reducing heart rate and myocardial contractility, and alpha-1 adrenergic receptors, leading to vasodilation . The glucuronidation process enhances the solubility and excretion of carvedilol, facilitating its removal from the body .
Comparison with Similar Compounds
Similar Compounds
Propranolol Glucuronide: A metabolite of propranolol, another non-selective beta-adrenergic antagonist.
Metoprolol Glucuronide: A metabolite of metoprolol, a selective beta-1 adrenergic antagonist.
Bisoprolol Glucuronide: A metabolite of bisoprolol, a selective beta-1 adrenergic antagonist.
Uniqueness
Carvedilol N-beta-D-Glucuronide is unique due to its dual action as a beta-adrenergic and alpha-1 adrenergic antagonist, providing both cardiac and vascular benefits . Additionally, its formation through glucuronidation enhances its solubility and excretion, making it an important compound for studying drug metabolism and pharmacokinetics .
Properties
Molecular Formula |
C30H34N2O10 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-39-21-10-4-5-11-22(21)40-14-13-31-15-17(33)16-41-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32(20)29-27(36)25(34)26(35)28(42-29)30(37)38/h2-12,17,25-29,31,33-36H,13-16H2,1H3,(H,37,38)/t17?,25-,26-,27+,28-,29+/m0/s1 |
InChI Key |
GHYHSBBNBWDDCI-MGBYVDSNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3C5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.